![molecular formula C16H21N3O5 B5564667 8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)

8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related spiro compounds involves a series of chemical reactions aimed at creating the unique spirocyclic framework. A common approach involves Michael addition reactions followed by cyclization reactions. For instance, Tsukamoto et al. (1995) described the synthesis of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds, which are structurally related to the compound of interest. These compounds were synthesized using Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters, followed by a cyclization reaction (Tsukamoto et al., 1995).

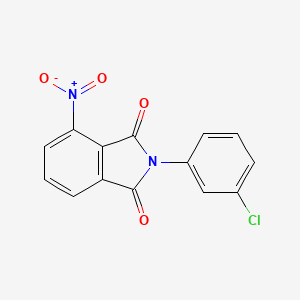

Molecular Structure Analysis

The molecular structure of spiro compounds like 8-[(2,6-Dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is characterized by the spirocyclic framework, which significantly influences their chemical and physical properties. The presence of multiple functional groups, including the carbonyl and ether groups, plays a critical role in the compound's reactivity and interactions with biological molecules. The spirocyclic structure contributes to the rigidity of the molecule, which can affect its binding to biological targets.

Chemical Reactions and Properties

Spiro compounds can undergo various chemical reactions, including acylation, alkylation, and cyclization, which can modify their chemical properties and enhance their biological activity. For example, the synthesis and rearrangement of 1-substituted 3,3,7-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones demonstrate the versatility of spiro compounds in chemical synthesis and the potential for generating diverse derivatives with varied biological activities (Nifontov et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds within this class have been synthesized and evaluated for their potential biological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and screened for antihypertensive activities, demonstrating varying degrees of efficacy as alpha-adrenergic blockers with potential applications in managing high blood pressure (Caroon et al., 1981).

Muscarinic Agonists

Further research into the structural analogs of these compounds revealed their potential as M1 muscarinic agonists. These studies have shown that certain derivatives exhibit high affinities for M1 and M2 receptors, demonstrating antiamnesic activity and partial agonistic activity for M1 muscarinic receptors, which could be leveraged in developing treatments for cognitive impairments (Tsukamoto et al., 1995).

Neuroprotective Effects

Moreover, research has highlighted the neuroprotective effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been evaluated for their inhibitory action on neural calcium uptake and protective action against brain edema and memory and learning deficits induced by various agents, suggesting their potential in treating neurological disorders (Tóth et al., 1997).

Anticancer and Antidiabetic Applications

Additionally, certain spirothiazolidine analogs, related to the core structure of interest, have shown significant anticancer and antidiabetic activities in preclinical studies. These findings point to the versatility of this chemical framework in the development of new therapeutic agents (Flefel et al., 2019).

Conformational Studies

Research into the conformational properties of spirolactams, which share a similar structural motif, has provided insights into their potential as constrained surrogates for dipeptides in peptide synthesis. This work underscores the structural diversity and utility of these compounds in medicinal chemistry (Fernandez et al., 2002).

Eigenschaften

IUPAC Name |

8-(2,6-dimethoxypyridine-3-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-18-10-16(24-15(18)21)6-8-19(9-7-16)14(20)11-4-5-12(22-2)17-13(11)23-3/h4-5H,6-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQDSWFTOYCTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C3=C(N=C(C=C3)OC)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2,6-Dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)

![2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide](/img/structure/B5564601.png)

![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)

![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)

![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)

![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)

![N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)